molecular formula C15H13BrN2O4 B2580589 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide CAS No. 922127-84-2

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide

Cat. No.: B2580589
CAS No.: 922127-84-2
M. Wt: 365.183
InChI Key: GWQLPGZTNZCLCZ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is a synthetic organic compound designed for research applications. It features a benzoxazepine core, a privileged scaffold in medicinal chemistry known for its relevance in modulating key biological pathways. Compounds with this core structure, including close analogs, have been investigated as potent inhibitors of important targets. For instance, structurally similar benzoxazepine-based molecules have been identified as Inhibitors of RIP1 kinase, a key regulator of inflammation and cell death, with potential applications in researching inflammatory diseases, reperfusion injury, and neurological disorders . Other analogs have been explored as Inhibitors of the PI3K/mTOR signaling pathway, a critical node in cancer cell proliferation and survival, suggesting potential utility in oncology research . The molecular structure integrates a furan-2-carboxamide group, a motif present in compounds screened for anti-bacterial activity against drug-resistant pathogens . This combination of features makes it a compound of interest for investigating new therapeutic strategies. This product is provided for non-human research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-18-6-7-21-11-3-2-9(8-10(11)15(18)20)17-14(19)12-4-5-13(16)22-12/h2-5,8H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLPGZTNZCLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzoxazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the furan ring: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acids and amines under dehydrating conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, forming new derivatives.

    Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide include:

    5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a furan ring.

    5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide: This compound has a chlorine atom instead of a bromine atom.

    5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)pyrrole-2-carboxamide: This compound contains a pyrrole ring instead of a furan ring.

The uniqueness of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H16BrN3O3\text{C}_{16}\text{H}_{16}\text{BrN}_3\text{O}_3

Key Properties

PropertyValue
Molecular Weight366.22 g/mol
Molecular FormulaC₁₆H₁₆BrN₃O₃
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting squalene synthase (SQS), which plays a crucial role in cholesterol biosynthesis .
  • Receptor Modulation : It may interact with various receptors in the body, leading to altered signaling pathways that could affect cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research has indicated that compounds similar to 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance:

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of benzoxazepine can inhibit the proliferation of cancer cell lines at low concentrations (IC50 values in the nanomolar range) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar scaffolds have been noted for their effectiveness against various pathogens:

  • Leishmania amazonensis : Some derivatives have shown potent inhibition against this parasite by targeting SQS . The selectivity towards the parasite over human cells indicates a promising therapeutic window.

Case Study 1: Squalene Synthase Inhibition

A study investigating the inhibition of squalene synthase by benzoxazepine derivatives revealed that modifications at specific positions enhance inhibitory activity. The IC50 for some derivatives was reported as low as 15 nM . This suggests that 5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide could similarly exhibit potent inhibitory effects.

Case Study 2: Antioxidant Potential

Another research effort focused on the antioxidant capacity of related compounds. Results indicated that these compounds can reduce reactive oxygen species (ROS) levels significantly in cellular models . This property could be beneficial in preventing oxidative damage associated with various diseases.

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